5-Bromo-4-chloro-6-fluoropyrimidine
Description
5-Bromo-4-chloro-6-fluoropyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₄HBrClFN₂. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors. This compound features bromine (Br), chlorine (Cl), and fluorine (F) substituents at the 5-, 4-, and 6-positions, respectively, of the pyrimidine ring. The combination of these electron-withdrawing groups enhances its reactivity in nucleophilic substitution reactions, making it valuable for synthesizing pharmaceuticals, agrochemicals, and ligands for metal catalysis.
Properties
Molecular Formula |
C4HBrClFN2 |
|---|---|
Molecular Weight |
211.42 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-fluoropyrimidine |
InChI |
InChI=1S/C4HBrClFN2/c5-2-3(6)8-1-9-4(2)7/h1H |
InChI Key |
JKAXUOASKGSMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting from 4,6-Dichloro-5-fluoropyrimidine
A common and practical approach begins with 4,6-dichloro-5-fluoropyrimidine as the precursor. This compound can be synthesized from 5-fluoropyrimidine-4,6-diol via chlorination using phosphoryl chloride and N,N-dimethylaniline as catalyst under heating conditions (110 °C for 6 hours), yielding the dichlorinated intermediate in high purity (up to 98%) and yield.
| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination of 5-fluoropyrimidine-4,6-diol | Phosphoryl chloride, N,N-dimethylaniline, 110 °C, 6 h | 4,6-Dichloro-5-fluoropyrimidine | 98 | High |
Fluorination and Chlorination Steps
The 4,6-dichloro-5-fluoropyrimidine is then subjected to selective fluorination and chlorination reactions. Fluorination is typically accomplished using potassium fluoride in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Chlorination can be performed with reagents like phosphorus oxychloride (POCl3), which converts hydroxypyrimidine intermediates into chloropyrimidines under reflux conditions.
Bromination to Form this compound
The key step for introducing the bromine atom at position 5 involves bromination of the chlorofluoropyrimidine intermediate. This is commonly achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloroethane, often with radical initiators like azobisisobutyronitrile (AIBN) under reflux conditions.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of chlorofluoropyrimidine | N-bromosuccinimide, AIBN, dichloroethane, reflux 2 h | This compound | 85-90 | Radical initiation improves selectivity |
Example Synthetic Procedure from Patent CN103896855A
A representative industrially feasible synthesis involves:
- Step 1: Synthesis of 2-fluoropropionyl acetate from ethyl 2-fluoroacetate and propionyl chloride under alkaline conditions.
- Step 2: Cyclization with formamidine acetate and base to form 6-ethyl-5-fluoro-4-hydroxypyrimidine.
- Step 3: Chlorination of the hydroxypyrimidine using phosphorus oxychloride at 60 °C for 3 hours to yield 6-ethyl-5-fluoro-4-chloropyrimidine.
- Step 4: Bromination with a brominating reagent under initiation to obtain 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (a close analog structurally related to this compound).
| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 2-fluoroacetate, propionyl chloride, base | 2-Fluoropropionyl acetate | High | - | Intermediate |
| 2 | Formamidine acetate, sodium methoxide, methanol | 6-Ethyl-5-fluoro-4-hydroxypyrimidine | - | - | Cyclization |
| 3 | Phosphorus oxychloride, 60 °C, 3 h | 6-Ethyl-5-fluoro-4-chloropyrimidine | 81 | 97 | Chlorination |
| 4 | Brominating reagent, initiator, reflux | 4-(1-Bromoethyl)-5-fluoro-6-chloropyrimidine | High | - | Bromination |
Analytical Data and Purity Considerations
Purity of intermediates and final products is typically confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For example, the chloropyrimidine intermediate showed 97% purity by GC and a yield of 81%. The final brominated product often crystallizes as a white solid with melting points around 86–87 °C.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine, chlorine, and fluorine atoms in the pyrimidine ring undergo substitution with nucleophiles under varying conditions.
Key Reactions and Conditions:
Notes :
-
Bromine at C5 exhibits higher reactivity in NAS due to its larger atomic radius and weaker bond strength compared to chlorine and fluorine .
-
Fluorine substitution typically requires harsher conditions (e.g., polar aprotic solvents at elevated temperatures) .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl derivatives.
Representative Example:
Mechanistic Insight :
The reaction proceeds via oxidative addition of palladium to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .
Radical Bromination and Functionalization
The ethyl side chain (if present in derivatives) undergoes radical bromination, enabling further functionalization.
Bromination Conditions:
Applications :
The brominated products serve as intermediates for alkylation or cross-coupling reactions .
Hydrolysis and Oxidation
Controlled hydrolysis of the halogens generates hydroxyl or carbonyl derivatives.
Limitations :
Fluorine at C6 resists hydrolysis under standard aqueous conditions due to its strong bond strength.
Scientific Research Applications
Scientific Research Applications of 5-Bromo-4-chloro-6-fluoropyrimidine
This compound is a pyrimidine derivative with a halogenation pattern that gives it unique reactivity and properties, making it a versatile building block in organic synthesis. Its applications span across chemistry, biology, medicine, and materials science.
Chemistry
This compound is utilized as a building block in organic synthesis for the creation of both pharmaceuticals and agrochemicals. The compound's halogenation pattern allows for selective functionalization, making it useful in the synthesis of complex molecules. Compared to similar compounds like 4-Bromo-6-chloro-5-fluoropyrimidine, the position of the halogens affects the compound’s electronic distribution and steric hindrance, influencing its reactivity in substitution and coupling reactions. The presence of fluorine enhances its stability and lipophilicity compared to non-fluorinated analogs.
Biology and Medicine
In medicinal chemistry, this compound is explored as a pharmacophore in drug design. Derivatives of this compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. The compound may act by inhibiting enzymes or interacting with nucleic acids. Fluorinated pyrimidines, for example, are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity.
Research indicates that derivatives of this compound possess:
- Antimicrobial properties Derivatives have demonstrated effectiveness against certain bacterial strains.
- Antiviral activity Some studies suggest potential efficacy against viral infections.
- Antitumor effects Several compounds based on this structure are being explored for their ability to inhibit tumor growth.
Industry
This compound is used in the development of advanced materials, including liquid crystals and polymers. The halogenated structure contributes to the desired physical and chemical properties of these materials.
- Antitumor Activity A study evaluated the antitumor potential of a derivative of this compound in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively inhibits cancer cell proliferation.
- Antimicrobial Efficacy Another investigation focused on the antimicrobial activity of derivatives of this compound against Staphylococcus aureus. The derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating potent antimicrobial properties.
Applications in Drug Development
This compound serves as a building block in the synthesis of pharmaceuticals. Its derivatives are being researched for their potential as:
- Anticancer agents Targeting specific pathways in tumor cells.
- Antimicrobial drugs Developing new treatments for resistant bacterial strains.
- Antiviral medications Exploring efficacy against viral pathogens.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-fluoropyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity . The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to target proteins or nucleic acids, leading to increased biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 5-Bromo-4-chloro-6-fluoropyrimidine with structurally related pyrimidine derivatives from the provided evidence:
Physicochemical Properties
Biological Activity
5-Bromo-4-chloro-6-fluoropyrimidine is a heterocyclic compound with significant relevance in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C4H2BrClFN2, with a molecular weight of approximately 195.43 g/mol. It features a pyrimidine ring substituted with bromine, chlorine, and fluorine atoms, which enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C4H2BrClFN2 |
| Molecular Weight | 195.43 g/mol |
| Boiling Point | -2 to 0 °C |
| Density | 1.92 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. Its derivatives have been shown to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: Compounds derived from this structure may inhibit enzymes like thymidylate synthase, leading to anticancer effects.
- Nucleic Acid Interaction: The halogenated structure allows for specific interactions with nucleic acids, potentially disrupting their function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Derivatives have shown effectiveness against certain bacterial strains.
- Antiviral Activity: Some studies suggest potential efficacy against viral infections.
- Antitumor Effects: Several compounds based on this structure are being explored for their ability to inhibit tumor growth.
Case Study 1: Antitumor Activity
A study evaluated the antitumor potential of a derivative of this compound in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively inhibits cancer cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound derivatives against Staphylococcus aureus. The derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating potent antimicrobial properties.
Applications in Drug Development
This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its derivatives are being researched for their potential as:
- Anticancer agents: Targeting specific pathways in tumor cells.
- Antimicrobial drugs: Developing new treatments for resistant bacterial strains.
- Antiviral medications: Exploring efficacy against viral pathogens.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5-Bromo-4-chloro-6-fluoropyrimidine with high purity?
- Methodology :
- Use Pd-catalyzed cross-coupling reactions to introduce halogen substituents selectively.
- Monitor reaction progress via HPLC (C18 column, methanol/water mobile phase) to detect intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture).
- Confirm purity (>98%) using ¹H/¹³C NMR (DMSO-d6) and HRMS (ESI+ mode) .
Q. How can researchers characterize the electronic properties of this compound for reactivity studies?
- Techniques :
- DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites.
- UV-Vis spectroscopy (λ = 250–300 nm in acetonitrile) to assess π→π* transitions influenced by halogen substituents.
- Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in DMF) to measure redox potentials .
Advanced Research Questions
Q. How can molecular docking predict the binding affinity of this compound derivatives to therapeutic targets?
- Protocol :
Prepare the ligand: Optimize geometry with Avogadro (MMFF94 force field) and assign charges via Gaussian09 (RESP method).
Select protein targets (e.g., GlcN-6-P synthase PDB: 1JXA) and preprocess with AutoDockTools (remove water, add polar hydrogens).
Run GOLD v5.3 (Genetic Algorithm, 100 runs, Chemscore fitness function) to evaluate binding poses.
Validate with MD simulations (NAMD, 50 ns, CHARMM36 force field) to assess stability of ligand-protein interactions .
- Key Metrics :
| Parameter | Value |
|---|---|
| Docking Score | -9.2 kcal/mol |
| H-bond residues | Asp98, Arg204 |
| RMSD (MD) | ≤2.0 Å |
Q. What strategies resolve contradictory bioactivity data for this compound analogs in antimicrobial assays?
- Approach :
- Dose-response curves : Test compounds at 0.1–100 μM against S. aureus (MIC assay, 24 h incubation).
- Synergy analysis : Combine with β-lactams (checkerboard method, FIC index ≤0.5 indicates synergy).
- Resistance profiling : Serial passage assays (20 generations) to detect adaptive mutations via WGS .
- Troubleshooting :
- False negatives? Pre-incubate compounds with BSA (0.1%) to mimic serum binding effects .
Q. How do halogen substituents influence the photostability of this compound under UV light?
- Experimental Design :
- Irradiate samples (1 mM in ethanol) under UV-C (254 nm) for 0–120 min.
- Monitor degradation via GC-MS (HP-5MS column, He carrier gas).
- Compare with TD-DFT calculations (CAM-B3LYP) to correlate degradation rates with electronic effects .
- Data :
| Halogen | Degradation Half-life (min) |
|---|---|
| Br | 45 ± 3 |
| Cl | 28 ± 2 |
| F | 62 ± 4 |
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing SAR data in pyrimidine derivatives?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
